molecular formula C10H16O B3052052 1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene CAS No. 38142-45-9

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene

Cat. No. B3052052
CAS RN: 38142-45-9
M. Wt: 152.23 g/mol
InChI Key: UIMAEYMKYMNCGW-JTQLQIEISA-N
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Description

“1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond. Attached to this ring is a methyl group (-CH3) at the 1-position and a hydroxymethylvinyl group (-CH2-CH=CH2) at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving cyclohexene. For instance, the Suzuki–Miyaura cross-coupling reaction could be a potential method, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The compound contains a cyclohexene ring, which is a cyclic hydrocarbon. The presence of the double bond makes it an alkene. The methyl group is an alkyl substituent, and the hydroxymethylvinyl group contains a vinyl (alkene) part and a hydroxymethyl (alcohol) part .


Chemical Reactions Analysis

The compound contains a double bond and an alcohol group, which are reactive sites. It could undergo reactions typical of alkenes, such as addition reactions. The alcohol group could be involved in reactions such as esterification or oxidation .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or in the development of pharmaceuticals, polymers, or other materials .

properties

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,10-11H,2,4-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAEYMKYMNCGW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316370
Record name (+)-Limonen-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Clean citrus aroma with mint undertones
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.955-0.977 (20°)
Record name d-Limonen-10-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1881/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene

CAS RN

38142-45-9
Record name (+)-Limonen-10-ol
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Record name Limonen-10-ol, (+)-
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Record name (+)-Limonen-10-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-((hydroxymethyl)vinyl)-cyclohex-1-ene
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Record name LIMONEN-10-OL, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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